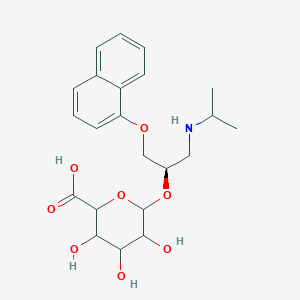(R)-Propranolol-O-beta-D-glucuronide
CAS No.:
Cat. No.: VC20253842
Molecular Formula: C22H29NO8
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H29NO8 |
|---|---|
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | 3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17?,18?,19?,20?,22?/m1/s1 |
| Standard InChI Key | PCALHJGQCKATMK-BVQRVHBVSA-N |
| Isomeric SMILES | CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |
| Canonical SMILES | CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Introduction
Structural and Chemical Properties
(R)-Propranolol-O-beta-D-glucuronide (CAS: 58657-79-7) is characterized by the covalent conjugation of (R)-propranolol to glucuronic acid via a beta-glycosidic bond. Its molecular formula is , with a molecular weight of 435.5 g/mol . The IUPAC name, 3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid, reflects the stereospecific attachment of glucuronic acid to the propranolol backbone.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.5 g/mol |
| Exact Mass | 435.189 Da |
| PSA (Polar Surface Area) | 137.71 Ų |
| LogP | 0.88 |
| Stereochemistry | R-configuration at propranolol’s chiral center |
The compound’s structure includes a naphthyl ether group, an isopropylamine side chain, and the glucuronide moiety, which enhances its water solubility compared to the parent drug .
Metabolic Pathways and Enzymatic Synthesis
Glucuronidation Mechanism
Propranolol undergoes hepatic glucuronidation, mediated by uridine diphosphate-glucuronosyltransferases (UGTs). This process conjugates glucuronic acid to propranolol’s hydroxyl group, forming two enantiomers: (R)- and (S)-propranolol-O-beta-D-glucuronide . The reaction is stereoselective, with UGT isoforms exhibiting preferential activity toward specific enantiomers .
UGT Isoform Specificity
Studies using recombinant human UGTs identified UGT1A7, UGT1A9, UGT1A10, and UGT2A1 as primary catalysts for propranolol glucuronidation :
-
UGT1A7 and UGT1A9: Preferentially glucuronidate (S)-propranolol (100-fold higher activity than for the R-enantiomer) .
-
UGT1A10: Displays inverse stereoselectivity, favoring (R)-propranolol .
-
UGT2A1: Active toward both enantiomers but shows moderate preference for (S)-propranolol .
Table 2: UGT Isoform Activity in Propranolol Glucuronidation
| UGT Isoform | Substrate Preference | Relative Activity |
|---|---|---|
| 1A7 | (S)-propranolol | High |
| 1A9 | (S)-propranolol | Moderate |
| 1A10 | (R)-propranolol | Low |
| 2A1 | (S)-propranolol | Moderate |
Molecular docking studies suggest that steric and electronic interactions between UGT active sites and propranolol’s naphthyl group drive this stereoselectivity .
Stereoselective Elimination Kinetics
Urinary Excretion
In humans, (R)-propranolol-O-beta-D-glucuronide is excreted less extensively than its S-counterpart. Cumulative urinary excretion studies report 7.68% for the R-enantiomer versus 14.7% for the S-enantiomer. This disparity arises from differential UGT activity and potential reabsorption mechanisms .
Plasma Half-Life
Table 3: Comparative Excretion Data
| Parameter | (R)-Propranolol Glucuronide | (S)-Propranolol Glucuronide |
|---|---|---|
| Urinary Excretion (%) | 7.68 | 14.7 |
| Plasma Half-Life (h) | Not fully characterized | ~6–8 (estimated) |
Pharmacological Implications
Activity of Enantiomers
While propranolol’s beta-blocking activity resides predominantly in the S-enantiomer, the R-form’s glucuronide may contribute to off-target effects. In vitro assays suggest that (R)-propranolol glucuronide lacks significant beta-adrenergic receptor affinity but may interact with ancillary targets, such as serotonin receptors .
Analytical Detection Methods
Liquid Chromatography-Mass Spectrometry (LC-MS)
Modern LC-MS protocols enable simultaneous quantification of (R)- and (S)-propranolol glucuronides in biological matrices. Key parameters include:
-
Column: C18 reverse-phase (e.g., 2.1 × 100 mm, 1.7 µm particles).
-
Mobile Phase: Gradient of acetonitrile and 0.1% formic acid.
-
Detection: Negative ion mode (m/z 434.2 → 256.1 for glucuronides) .
Chiral Separation Techniques
Enantiomeric resolution requires chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or derivatization with chiral reagents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume